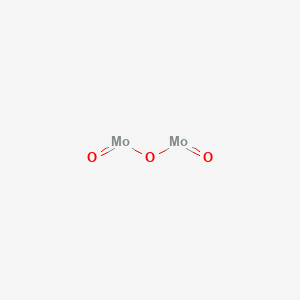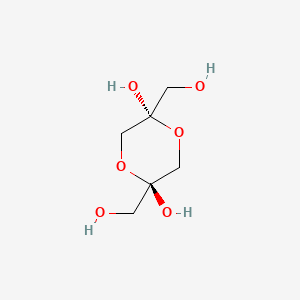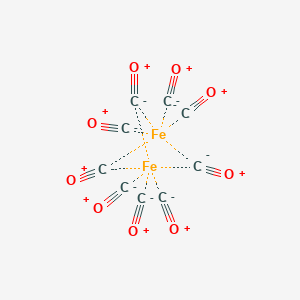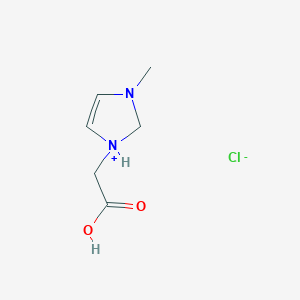
Zirconium;dihydrate
Descripción general
Descripción
Zirconium dihydrate is a compound consisting of zirconium and water molecules. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable compounds. Zirconium dihydrate is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium dihydrate can be synthesized through several methods, including hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods . These methods involve the reaction of zirconium salts with water under controlled conditions to form zirconium dihydrate.
Industrial Production Methods: In industrial settings, zirconium dihydrate is typically produced by treating zirconium oxychloride with water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of high-purity zirconium dihydrate .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in the compound.
Common Reagents and Conditions: Common reagents used in reactions with zirconium dihydrate include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from reactions involving zirconium dihydrate depend on the specific reagents and conditions used. For example, oxidation reactions may produce zirconium oxide, while reduction reactions may yield zirconium metal .
Aplicaciones Científicas De Investigación
Zirconium dihydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which zirconium dihydrate exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, zirconium dihydrate acts as a Lewis acid, facilitating the formation of reaction intermediates and accelerating the reaction rate . In biological applications, zirconium dihydrate interacts with cellular components, promoting biocompatibility and enhancing the performance of medical implants .
Comparación Con Compuestos Similares
- Zirconium oxide
- Zirconium oxychloride
- Zirconium sulfate
Comparison: Zirconium dihydrate is unique due to the presence of water molecules, which influence its chemical reactivity and physical properties. Compared to zirconium oxide, zirconium dihydrate is more reactive due to the presence of water. Zirconium oxychloride and zirconium sulfate, on the other hand, have different chemical compositions and properties, making them suitable for different applications .
Propiedades
IUPAC Name |
zirconium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zr/h2*1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCNKUFARLLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine](/img/structure/B8071482.png)
![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)







![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)

![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)

![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
